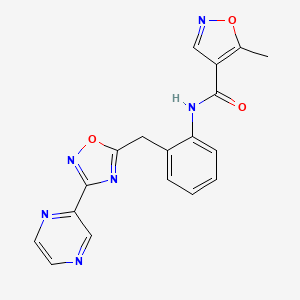![molecular formula C10H10N4 B2408717 N-Allylpyrido[2,3-d]pyrimidin-4-amin CAS No. 1864195-81-2](/img/structure/B2408717.png)
N-Allylpyrido[2,3-d]pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of N-allylpyrido[2,3-d]pyrimidin-4-amine consists of a pyrido[2,3-d]pyrimidine core with an allyl group attached to the nitrogen atom at the 4-position.
Wissenschaftliche Forschungsanwendungen
N-allylpyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Wirkmechanismus
Target of Action
N-allylpyrido[2,3-d]pyrimidin-4-amine is a chemical compound that has shown significant potential in scientific research due to its broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This inhibition can lead to changes in cellular processes, such as cell growth and proliferation, ultimately leading to cell death in the case of cancer cells .
Biochemical Pathways
The affected pathways include the PI3K/Akt/mTOR pathway, the MAPK pathway, and the BCR-ABL pathway . These pathways are involved in regulating cell growth, survival, and proliferation. By inhibiting the kinases involved in these pathways, N-allylpyrido[2,3-d]pyrimidin-4-amine disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Pharmacokinetics
It has been suggested that the compound has good oral bioavailability . The degree of lipophilicity of the drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can significantly impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its overall bioavailability .
Result of Action
The molecular and cellular effects of N-allylpyrido[2,3-d]pyrimidin-4-amine’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with allyl bromide, followed by cyclization using a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of N-allylpyrido[2,3-d]pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-allylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-allylpyrido[2,3-d]pyrimidin-4-one, while reduction may produce N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives with reduced functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and acts as a CDK6 inhibitor.
Pyrazolo[4,3-d]pyrimidine: Demonstrates anti-inflammatory effects.
Uniqueness
N-allylpyrido[2,3-d]pyrimidin-4-amine is unique due to its allyl group, which provides additional reactivity and potential for further functionalization. This structural feature distinguishes it from other pyridopyrimidine derivatives and enhances its versatility in chemical synthesis and biological applications.
Eigenschaften
IUPAC Name |
N-prop-2-enylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-11-9-8-4-3-6-12-10(8)14-7-13-9/h2-4,6-7H,1,5H2,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZISRRZTGYLRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2408649.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
